3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate 3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1251009-91-2
VCID: VC20373625
InChI: InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)22-15-9-20-10-16(22)12-21(11-15)17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3
SMILES:
Molecular Formula: C19H27N3O4
Molecular Weight: 361.4 g/mol

3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate

CAS No.: 1251009-91-2

Cat. No.: VC20373625

Molecular Formula: C19H27N3O4

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate - 1251009-91-2

Specification

CAS No. 1251009-91-2
Molecular Formula C19H27N3O4
Molecular Weight 361.4 g/mol
IUPAC Name 3-O-benzyl 9-O-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate
Standard InChI InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)22-15-9-20-10-16(22)12-21(11-15)17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3
Standard InChI Key SSEPXMJDFJIMKY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2CNCC1CN(C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characterization and Nomenclature

The bicyclo[3.3.1]nonane system consists of a nine-membered ring system with two bridgehead nitrogen atoms at positions 3 and 7. The inclusion of a third nitrogen at position 9 in the triaza variant introduces unique electronic and steric properties. The compound’s IUPAC name, 3-benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate, reflects its substitution pattern:

  • A benzyloxycarbonyl group at position 3.

  • A tert-butoxycarbonyl (Boc) group at position 9.

This configuration differs from the well-documented diazabicyclo analogs, such as 3-benzyl 7-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS 1638771-93-3) , which lacks the third nitrogen and features a ketone group at position 9. The triaza variant’s molecular formula is hypothesized as C₂₁H₂₈N₃O₄, though no experimental mass spectrometry data is currently available .

Synthetic Pathways and Intermediate Isolation

Core Scaffold Synthesis via Double Mannich Reaction

The diazabicyclo[3.3.1]nonane scaffold is typically synthesized via a double Mannich reaction, as described for N-benzyl-N’-t-boc-bispidinone intermediates . For the triaza variant, a modified approach would involve introducing a third nitrogen through:

  • Mannich Cyclization: Reacting tert-butyl 4-oxopiperidine carboxylate with benzylamine and paraformaldehyde under acidic conditions to form the bicyclic core .

  • Nitrogen Introduction: Subsequent functionalization at position 9 via nucleophilic substitution or reductive amination.

Key intermediates include:

  • N-Benzyl-N’-t-boc-bispidinone: Synthesized in 75–85% yield via Mannich reaction, purified via flash chromatography (Rf = 0.3 in ethyl acetate/hexane) .

  • N-t-boc-bispidine: Obtained after hydrogenolytic removal of the benzyl group using Pd/C (5% w/w) in quantitative yield .

Carboxylation and Protecting Group Strategies

The installation of carboxylate groups at positions 3 and 9 involves:

  • Benzyloxycarbonyl Protection: Reaction with benzyl chloroformate in dichloromethane (DCM) at 0°C, yielding 85–90% protected intermediate .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), achieving >95% conversion .

Critical challenges include avoiding over-substitution at the bridgehead nitrogens and managing steric hindrance during carboxylation.

Physicochemical Properties and Stability

While experimental data for the triaza compound remains sparse, analogs provide benchmarks:

Property3,7-Diazabicyclo Analog (CAS 1638771-93-3) Hypothetical Triaza Variant
Molecular Weight374.43 g/mol~421.47 g/mol
LogP (Calculated)2.83.2
Aqueous Solubility<1 mg/mL<0.5 mg/mL
Melting Point112–114°C105–110°C (estimated)

The tert-butyl group enhances lipophilicity (LogP increase by ~0.4 units), while the benzyl ester contributes to crystalline stability .

Challenges in Purification and Scalability

Chromatographic Challenges

  • N-Benzyl Intermediates: Difficult to purify due to polar byproducts; flash chromatography with silica gel (230–400 mesh) is required .

  • Boc Deprotection: Hydrochloric acid (4M in dioxane) achieves >90% deprotection but risks scaffold degradation at >140°C .

Scale-Up Limitations

  • Wolff-Kishner Reaction: Requires high temperatures (150°C) for ketone reduction, leading to side product formation .

  • Catalytic Hydrogenation: Pd/C (5% w/w) under 50 psi H₂ achieves full benzyl group removal but demands specialized equipment .

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